molecular formula C8H17N3O3S B2754932 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea CAS No. 1823227-10-6

1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea

Cat. No.: B2754932
CAS No.: 1823227-10-6
M. Wt: 235.3
InChI Key: XGSUVWZZZKOVHM-UHFFFAOYSA-N
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Description

1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea is a synthetic organic compound characterized by the presence of a thiomorpholine ring with a dioxo functional group and a urea moiety

Preparation Methods

The synthesis of 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of thiomorpholine derivatives, which are then oxidized to introduce the dioxo functional group.

    Reaction Conditions: The key steps involve the reaction of thiomorpholine with ethyl chloroformate under controlled temperature and pH conditions to form the intermediate compound. This intermediate is then reacted with methyl isocyanate to yield the final product.

    Industrial Production: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the thiomorpholine ring, potentially altering its biological activity.

    Substitution: The urea moiety allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

    Major Products: The major products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the thiomorpholine ring or the urea moiety.

Scientific Research Applications

1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea has found applications in several scientific domains:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

    Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiomorpholine ring and urea moiety allow it to form stable complexes with these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea can be compared with other thiomorpholine derivatives and urea-based compounds:

Properties

IUPAC Name

1-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-9-8(12)10-2-3-11-4-6-15(13,14)7-5-11/h2-7H2,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSUVWZZZKOVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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